4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid is a chemical compound that belongs to the class of naphthalenesulfonic acids. These compounds are derived from naphthalene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of a sulfonic acid group attached to the naphthalene ring. This particular compound is notable for its complex structure, which includes a methoxy group, a methyl(octadecyl)amino group, and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid typically involves multiple steps, starting with the functionalization of naphthalene. The introduction of the methoxy group can be achieved through electrophilic aromatic substitution, where methanol is used as the methoxy source. The methyl(octadecyl)amino group is introduced via nucleophilic substitution, where an appropriate amine is reacted with a halogenated naphthalene derivative. The sulfonic acid group is usually introduced through sulfonation, using reagents such as sulfuric acid or oleum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a naphthaldehyde derivative, while reduction of the sulfonic acid group can produce a sulfonate salt.
Scientific Research Applications
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound can be employed as a fluorescent probe for studying biological systems.
Industry: The compound is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism by which 4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid exerts its effects involves interactions with molecular targets such as proteins and lipids. The methoxy and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or alter the properties of cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthalenesulfonic acid: Lacks the amino group, making it less amphiphilic.
7-Amino-4-methoxy-1-naphthalenesulfonic acid: Similar structure but with a shorter alkyl chain on the amino group.
4-Methoxy-7-(octadecyl)amino-1-naphthalenesulfonic acid: Similar but without the methyl group on the amino substituent.
Uniqueness
4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of a long alkyl chain on the amino group enhances its amphiphilic nature, making it useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
88290-22-6 |
---|---|
Molecular Formula |
C30H49NO4S |
Molecular Weight |
519.8 g/mol |
IUPAC Name |
4-methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H49NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-31(2)26-20-21-27-28(25-26)30(36(32,33)34)23-22-29(27)35-3/h20-23,25H,4-19,24H2,1-3H3,(H,32,33,34) |
InChI Key |
HYPDTLSAFVNLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC2=C(C=CC(=C2C=C1)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.